1-Isopropylpiperidin-3-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

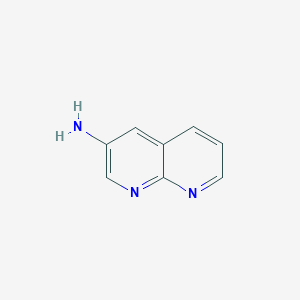

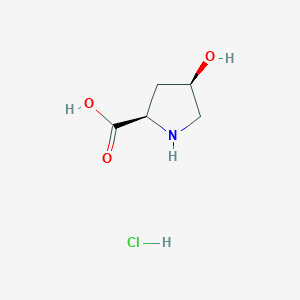

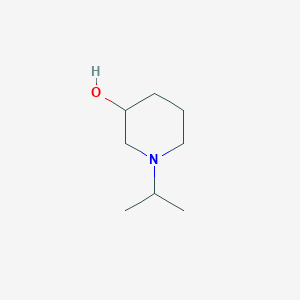

1-Isopropylpiperidin-3-OL, also known as IPP or iso-IPP, is a chemical compound with a molecular formula of C8H17NO . It is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 1-Isopropylpiperidin-3-OL consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 143.23 g/mol .Chemical Reactions Analysis

Piperidine-containing compounds represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biological activities . The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isopropylpiperidin-3-OL include a molecular weight of 143.23 g/mol, a XLogP3-AA of 0.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds related to "1-Isopropylpiperidin-3-OL" have been extensively explored for their therapeutic potential, especially in the design of inhibitors targeting specific enzymes or receptors. For instance, structural modifications of a 3-methoxy-2-aminopyridine compound, which includes features like 1-isopropylpiperidine, aimed to reduce potential for mutagenicity and time-dependent drug-drug interactions, demonstrating the importance of such compounds in optimizing drug safety and efficacy (Palmer et al., 2012).

Biochemical Research

In biochemical research, compounds structurally related to "1-Isopropylpiperidin-3-OL" have been utilized to study biological processes. For instance, the inhibition of dipeptidyl peptidase IV by specific inhibitors, which could be structurally related to the compound , has shown to improve metabolic control in type 2 diabetes, highlighting its role in glucose metabolism and insulin regulation (Ahrén et al., 2002).

Molecular Biology

In the field of molecular biology, derivatives of "1-Isopropylpiperidin-3-OL" have been studied for their effects on gene expression and protein activity. The research on genetically engineered strains for 1,3-Propanediol production from glycerol, for instance, showcases the application of molecular biology techniques to improve biosynthetic pathways for industrial applications, where compounds with similar structural features may play crucial roles as intermediates or catalysts (Yang et al., 2018).

Antimicrobial and Antifungal Research

The antimicrobial and antifungal properties of derivatives related to "1-Isopropylpiperidin-3-OL" have also been a subject of interest. For example, studies have explored the synthesis, stereochemistry, and antimicrobial evaluation of derivatives, demonstrating potent antibacterial and antifungal activities, which could lead to the development of new therapeutic agents (Jayabharathi et al., 2007).

Safety And Hazards

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

properties

IUPAC Name |

1-propan-2-ylpiperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(10)6-9/h7-8,10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUNMWQRCFABKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506996 |

Source

|

| Record name | 1-(Propan-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropylpiperidin-3-OL | |

CAS RN |

3554-62-9 |

Source

|

| Record name | 1-(Propan-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)